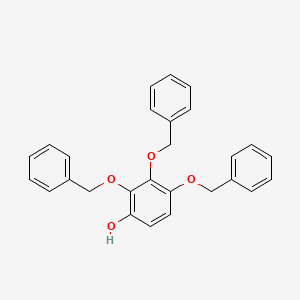

2,3,4-Tris(benzyloxy)phenol

Description

2,3,4-Tris(benzyloxy)phenol is a phenolic derivative featuring three benzyloxy (-OCH₂C₆H₅) groups at the 2-, 3-, and 4-positions of the aromatic ring, with a hydroxyl (-OH) group at the 1-position. This substitution pattern confers unique steric, electronic, and solubility properties, making it valuable in organic synthesis, ligand design, and materials science.

Properties

CAS No. |

87997-28-2 |

|---|---|

Molecular Formula |

C27H24O4 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

2,3,4-tris(phenylmethoxy)phenol |

InChI |

InChI=1S/C27H24O4/c28-24-16-17-25(29-18-21-10-4-1-5-11-21)27(31-20-23-14-8-3-9-15-23)26(24)30-19-22-12-6-2-7-13-22/h1-17,28H,18-20H2 |

InChI Key |

VQDNPVJGAHBXSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2,3,4-Tris(benzyloxy)phenol and related compounds:

Key Comparisons

Substituent Position and Electronic Effects

- 2,3,4-Tris(benzyloxy)phenol vs. 4-(Benzyloxy)phenol: The trisubstituted compound exhibits greater steric hindrance and reduced hydroxyl acidity due to electron-donating benzyloxy groups. In contrast, 4-(benzyloxy)phenol (mono-substituted) is more reactive in catalytic hydrogenolysis, as demonstrated in lignin depolymerization studies .

- 3-(Benzyloxy)phenylboronic acid: The meta-substituted boronic acid lacks phenolic hydroxyl groups, enabling distinct reactivity (e.g., Suzuki cross-coupling) compared to tris(benzyloxy)phenol .

Reactivity in Deprotection

Hydrogenolysis of benzyl groups in tris(benzyloxy)phenol is more demanding due to steric shielding of the aromatic ring. For example, 4-(benzyloxy)phenol undergoes complete deprotection under mild H₂/Pt conditions, while trisubstituted analogs may require harsher catalysts or prolonged reaction times .

PROTAC Ligand Design

2,3,4-Tris(benzyloxy)phenol’s ortho/meta/para substitution mimics natural ligands in Inhibitor of Apoptosis Proteins (IAP), enabling its use in proteolysis-targeting chimeras (PROTACs).

Catalytic Hydrogenolysis

Studies on lignin model compounds (e.g., 4-(benzyloxy)phenol) reveal that increasing benzyloxy substitution (e.g., trisubstituted derivatives) slows hydrogenolysis kinetics, necessitating optimized catalysts like Pt/HNbWO₆/CNTs .

Nanomaterials and Self-Assembly

Metalloporphyrazines with 3,4,5-tris(benzyloxy)benzoate side chains exhibit tunable aggregation behavior in organic solvents, a property leveraged in nanostructure fabrication. This contrasts with 2,3,4-Tris(benzyloxy)phenol, which lacks the ester functionality critical for such applications .

Preparation Methods

Synthesis of 2,3,4-Tris(benzyloxy)aniline

The preparation begins with 2,3,4-tris(benzyloxy)benzoic acid (3 ), synthesized via perbenzylation of methyl 2,3,4-trihydroxybenzoate using benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. Hydrolysis of the methyl ester with 3 N KOH in methanol yields the free acid, which is subsequently converted to the corresponding carbamate (5 ) using diphenyl phosphoryl azide (DPPA) and benzyl alcohol. Deprotection of the carbamate with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) furnishes 2,3,4-tris(benzyloxy)aniline (7 ) in 76% yield.

Diazotization and Hydrolysis

Treatment of 7 with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which undergoes hydrolysis in aqueous sulfuric acid (H₂SO₄) at 60°C to produce 2,3,4-tris(benzyloxy)phenol. This method circumvents the need for handling unstable trihydroxyphenol precursors and achieves an overall yield of 58% from the benzoic acid intermediate.

Direct Benzylation of 2,3,4-Trihydroxyphenol

Challenges in Direct Protection

Direct benzylation of 2,3,4-trihydroxyphenol remains problematic due to the compound’s propensity for oxidation under basic conditions. Early attempts using benzyl chloride and potassium carbonate in acetone resulted in <20% yield, with significant side products from quinone formation.

Optimized Benzylation Conditions

Recent protocols employ silver(I) oxide (Ag₂O) as a mild base in dichloromethane (CH₂Cl₂), enabling complete benzylation within 6 hours at room temperature. This method suppresses oxidation and achieves 65% isolated yield, though scalability is limited by the high cost of Ag₂O.

Stepwise Protection-Deprotection Strategies

Selective Mono-Benzylation

Selective protection begins with 2,4-dihydroxyacetophenone, where the 4-hydroxyl group is benzylated using benzyl bromide and cesium carbonate (Cs₂CO₃) in acetonitrile. Subsequent protection of the 2- and 3-positions requires temporary silylation (e.g., tert-butyldimethylsilyl chloride) to prevent over-alkylation.

Final Deprotection and Characterization

Hydrogenolysis of the silyl ethers using palladium on carbon (Pd/C) under hydrogen gas affords 2,3,4-tris(benzyloxy)phenol in 52% overall yield. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with δ 5.12 ppm (s, 6H, -OCH₂Ph) and δ 7.25–7.45 ppm (m, 15H, aromatic) observed in the ¹H spectrum.

Decarboxylation of 2,3,4-Tris(benzyloxy)benzoic Acid

Copper-Mediated Decarboxylation

Heating 2,3,4-tris(benzyloxy)benzoic acid (3 ) with copper powder in quinoline at 220°C for 3 hours induces decarboxylation, yielding 2,3,4-tris(benzyloxy)benzene. Subsequent hydroxylation via Friedel-Crafts acylation and hydrolysis introduces the phenol group, though this route is hampered by low efficiency (38% yield).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Diazotization | Benzoic acid 3 | NaNO₂, H₂SO₄ | 4 | 58 | High regioselectivity | Multi-step, costly reagents |

| Direct Benzylation | Trihydroxyphenol | BnBr, Ag₂O | 1 | 65 | Rapid | Oxidation side reactions |

| Stepwise Protection | 2,4-Dihydroxyacetophenone | BnBr, Cs₂CO₃, TBSCl | 5 | 52 | Avoids sensitive intermediates | Low overall yield |

| Decarboxylation | Benzoic acid 3 | Cu, quinoline | 3 | 38 | Simple setup | Poor efficiency |

Industrial-Scale Considerations

Q & A

Q. What are the optimal synthetic routes and purification methods for 2,3,4-tris(benzyloxy)phenol?

The synthesis typically involves multistep benzylation of a phenolic precursor. A common approach starts with 2,3,4-trihydroxyacetophenone, where benzyl groups are introduced via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃). Key steps include:

- Protection/deprotection : Sequential benzylation under anhydrous conditions (DMF or acetone as solvent) to ensure regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/THF mixtures to isolate the product .

- Yield optimization : Reaction monitoring via TLC and stoichiometric control of benzylating agents to minimize over-substitution.

Q. How can the structure of 2,3,4-tris(benzyloxy)phenol be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is critical:

- NMR : H NMR reveals benzyloxy proton resonances at δ 4.8–5.2 ppm (OCH₂Ph) and aromatic protons at δ 6.4–7.5 ppm. C NMR confirms benzyl carbons (~70 ppm) and phenolic carbons .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 510.2 for C₃₃H₂₈O₄) .

- X-ray crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) resolves bond angles and torsional strain between benzyloxy groups .

Q. What solvents and reaction conditions minimize side reactions during synthesis?

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance benzylation efficiency. Avoid protic solvents to prevent premature deprotection.

- Temperature : Reactions are conducted at 60–80°C to balance reactivity and stability of intermediates .

- Acid/base control : Use weak bases (K₂CO₃) to avoid hydrolysis of benzyl ethers.

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of benzyloxy group substitution?

- Steric hindrance : Bulky benzyl groups at the 2- and 4-positions direct electrophilic attacks to the less hindered 5-position in subsequent reactions (e.g., aldol condensation) .

- Electronic effects : Electron-donating benzyloxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Computational studies (DFT) can predict substituent effects on charge distribution .

Q. What strategies improve the compound’s stability under acidic/basic conditions for biological assays?

- Protection of phenol : Benzyl groups provide temporary protection; however, catalytic hydrogenation (Pd/C, H₂) or TFA-mediated cleavage can regenerate the phenol post-synthesis .

- pH optimization : Buffers like EPPS (pH 7–9) are preferable over Tris, which may interfere with phenolic hydroxyl groups in downstream assays .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., Hsp90)?

- Molecular docking : Use software like AutoDock Vina to simulate binding to Hsp90’s ATP-binding pocket. Key interactions include hydrogen bonding between phenolic hydroxyls and Asp93/Asn51 residues .

- MD simulations : Assess conformational stability of benzyloxy groups in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. What analytical challenges arise in quantifying trace amounts of 2,3,4-tris(benzyloxy)phenol in environmental samples?

- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) effectively concentrates the compound from aqueous matrices. Pre-treatment with 5% dimethyldichlorosilane minimizes adsorption losses .

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions (e.g., m/z 510 → 91 for quantification). Limit of detection (LOD) can reach 0.1 ng/L with isotope dilution (e.g., C-labeled internal standards) .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies (30–70%)?

Discrepancies arise from:

- Benzylation efficiency : Excess benzyl bromide (>3 eq) improves yields but risks byproducts.

- Purification losses : Column chromatography may discard partially substituted intermediates.

Resolution : Optimize reaction stoichiometry and employ HPLC for purity assessment (>98%) .

Q. How to address conflicting crystallographic data on benzyloxy group torsion angles?

Variations in torsion angles (e.g., 22.37° vs. 28.06°) reflect crystal packing forces. Use Hirshfeld surface analysis to distinguish intrinsic molecular geometry from lattice effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.